molecular formula C6H7N5O B1388438 5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine CAS No. 1204297-91-5

5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1388438
CAS No.: 1204297-91-5
M. Wt: 165.15 g/mol
InChI Key: VQNCBUKNTQAFCO-UHFFFAOYSA-N
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Description

The compound “5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine” is a complex organic molecule that contains several functional groups, including a pyrazole ring and an oxadiazole ring . Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Oxadiazole is a five-membered ring containing three carbon atoms, one oxygen atom, and two nitrogen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole and oxadiazole rings. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and oxadiazole rings would likely contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazole and oxadiazole rings could potentially undergo various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazole and oxadiazole rings could affect its solubility, stability, and reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could involve further exploration of its properties and potential applications. This could include studying its biological activity, developing new synthesis methods, or investigating its use in various industries .

Properties

IUPAC Name

5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-11-3-2-4(10-11)5-8-9-6(7)12-5/h2-3H,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNCBUKNTQAFCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670536
Record name 5-(1-Methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204297-91-5
Record name 5-(1-Methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine

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